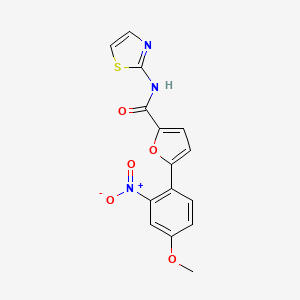

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

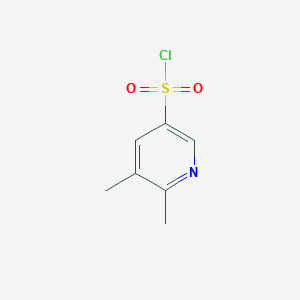

“N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide” is a chemical compound. Based on its name, it contains a benzothiazole ring, which is a type of heterocyclic compound, with a fluorine atom at the 4-position. It also has a hydrazide group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a hydrazide group, and methoxy groups. The fluorine atom on the benzothiazole ring would be expected to have an electronegative effect, potentially influencing the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. The hydrazide group could potentially undergo condensation reactions, and the methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the presence of polar and nonpolar groups, and the presence of the fluorine atom .科学的研究の応用

Antimicrobial Activity

Thiazole derivatives, including compounds like N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide, have been studied for their potential as antimicrobial agents. The structure of thiazoles allows for interaction with bacterial cell walls and enzymes, disrupting their function and leading to the death of the microorganism . This application is particularly relevant in the fight against antibiotic-resistant strains of bacteria.

Antitumor and Cytotoxic Effects

Research has indicated that certain thiazole derivatives exhibit antitumor and cytotoxic activities. These compounds can interfere with the proliferation of cancer cells, inducing apoptosis or cell death . This makes them valuable candidates for the development of new cancer therapies.

Neuroprotective Properties

The neuroprotective potential of thiazole compounds is another area of interest. These molecules may protect nerve cells from damage or degeneration caused by diseases such as Alzheimer’s or Parkinson’s . By modulating various cellular pathways, they can contribute to the preservation of neurological function.

Anti-inflammatory and Analgesic Effects

Thiazole derivatives have been shown to possess anti-inflammatory and analgesic properties. They can reduce inflammation and alleviate pain by inhibiting the synthesis of pro-inflammatory cytokines and mediators . This application is significant for the treatment of chronic inflammatory diseases and pain management.

Antiviral Activity

Some thiazole derivatives have demonstrated activity against viruses, making them potential antiviral drug candidates. They can inhibit viral replication and reduce the severity of viral infections . This is particularly important in the context of emerging viral diseases and pandemics.

Agricultural Applications

In agriculture, thiazole derivatives can be used as fungicides and biocides. They help protect crops from fungal infections and pests, ensuring better yield and quality of produce . This application is crucial for food security and sustainable agriculture practices.

作用機序

将来の方向性

The future research directions for this compound would depend on its properties and potential applications. If it shows biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has interesting chemical properties, it could be studied in the context of materials science or other areas of chemistry .

特性

IUPAC Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S/c1-22-10-6-4-7-11(23-2)13(10)15(21)19-20-16-18-14-9(17)5-3-8-12(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLFNRGBLSTXPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NNC2=NC3=C(C=CC=C3S2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2364325.png)

![2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2364328.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2364329.png)

![N-[(3-Hydroxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2364331.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide](/img/structure/B2364333.png)

![N-[4-(azepan-1-yl)phenyl]prop-2-enamide](/img/structure/B2364337.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2364338.png)

![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364339.png)

![N-(2-(4-methylpiperidin-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2364341.png)